molecular formula C10H20N2O2 B10841644 2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol

2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol

Cat. No.: B10841644
M. Wt: 200.28 g/mol
InChI Key: CAYLVMUUXWDLQS-UHFFFAOYSA-N
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Description

2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a cyclopentylaminomethyl group and two hydroxyl groups at the 3 and 4 positions. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diketones with ammonia or primary amines under acidic conditions to form the pyrrolidine ring.

    Introduction of the Cyclopentylaminomethyl Group: The cyclopentylaminomethyl group can be introduced through a nucleophilic substitution reaction. For example, the reaction of cyclopentylamine with a suitable halomethylpyrrolidine derivative can yield the desired product.

    Hydroxylation: The introduction of hydroxyl groups at the 3 and 4 positions can be achieved through selective oxidation reactions. Common oxidizing agents include osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol involves its interaction with specific molecular targets. For example, as an alpha-mannosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of mannose-containing substrates . This inhibition can disrupt various biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol is unique due to the presence of the cyclopentylaminomethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[(cyclopentylamino)methyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C10H20N2O2/c13-9-6-12-8(10(9)14)5-11-7-3-1-2-4-7/h7-14H,1-6H2

InChI Key

CAYLVMUUXWDLQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2C(C(CN2)O)O

Origin of Product

United States

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